
7-Methoxy-1-tetralone
Overview
Description
7-Methoxy-1-tetralone (CAS: 6836-19-7, molecular formula: C₁₁H₁₂O₂) is a bicyclic ketone featuring a methoxy group at the 7-position of the tetralone scaffold. Its structure comprises a fused benzene and cyclohexenone ring, adopting a slightly distorted envelope conformation in the ketone ring . Synthesized via Friedel-Crafts acylation of anisole with succinic anhydride in the presence of AlCl₃, it serves as a pivotal intermediate in pharmaceuticals, notably for antidepressants like agomelatine and anticancer agents . Its chiral nature and methoxy group confer distinct chemical reactivity and bioactivity, including suppression of hepatocellular carcinoma (HCC) progression via modulation of c-Met, p-AKT, and NF-κB pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-tetralone typically involves a multi-step process. One common method starts with anisole, which undergoes Friedel-Crafts acylation with succinic anhydride and aluminum chloride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is subsequently cyclized using methanesulfonic acid to yield this compound .
Industrial Production Methods: In industrial settings, continuous-flow synthesis has been adopted for the production of this compound. This method offers significant advantages over traditional batch processes, including reduced reaction times, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process can achieve an overall yield of up to 76.6% with 99% purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-tetralone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 7-methoxy-1-tetralone as an anticancer agent, particularly against hepatocellular carcinoma (HCC). A study demonstrated that MT significantly inhibited the proliferation and migration of HepG2 cells, a human liver cancer cell line. The mechanism involved the induction of apoptosis and suppression of key signaling pathways, including c-Met and phosphorylated AKT (p-AKT) .
Key Findings :
- Cell Viability : MTT assays indicated reduced viability in HCC cells treated with MT.
- Apoptosis Induction : Flow cytometry confirmed increased apoptosis rates.
- In Vivo Studies : Animal models showed suppressed tumor growth without adverse effects on body weight or organ health .
Trypanocidal Activity
This compound has also been investigated for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In a high-throughput screening study, MT exhibited notable inhibitory effects with an IC50 value of 7.98 µM, indicating its potential as a lead compound for developing new trypanocides .
Highlights :
- Selectivity : The compound displayed high selectivity for T. brucei over mammalian cell lines.
- Structure-Activity Relationship (SAR) : The study explored various derivatives to enhance efficacy while minimizing toxicity .
Synthesis in Medicinal Chemistry
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. It has been utilized in synthesizing various derivatives, including:
Mechanism of Action
The mechanism of action of 7-methoxy-1-tetralone is primarily related to its role as an intermediate in drug synthesis. In the case of (-)-dezocine, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are specific to the final drug product.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
6,7-(Methylenedioxy)-1-Tetralone
- Structure : Replaces the methoxy group with a methylenedioxy (O-CH₂-O) bridge at positions 6 and 5.
- Synthesis : Palladium-catalyzed cyclization of sesamol and ethyl phenylpropiolate in trifluoroacetic acid (TFA) .
- Reactivity: Oxidizes to quinones, unlike 7-methoxy-1-tetralone, which undergoes demethylation to hydroxy derivatives .
- Applications : Enhanced interaction with biological targets due to the electron-rich methylenedioxy group, making it valuable in medicinal chemistry .
7-Hydroxy-1-Tetralone
- Structure : Hydroxy group replaces the methoxy group at position 6.
- Synthesis : Demethylation of this compound using AlCl₃ .
- Reactivity: Higher polarity and solubility compared to methoxy derivatives. Industrially produced via continuous-flow technology for efficiency .
- Applications : Explored in oncology and plant biology, though pharmacological mechanisms remain less defined than its methoxy precursor .
6,7-Difluoro-1-Tetralone
- Structure : Fluorine atoms at positions 6 and 7.
- Synthesis : Bromination followed by fluorination using reagents like N-bromosuccinimide (NBS) and CuI .
- Reactivity : Increased lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius .
5,6- and 6,7-Dimethoxy-1-Tetralones
- Structure : Dual methoxy groups at positions 5,6 or 6,7.
- Synthesis: Multi-step processes involving bromination, methoxylation (Na/MeOH, CuI), and oxidation (KMnO₄) .
- Reactivity : Dimethoxy groups alter electronic distribution, influencing regioselectivity in subsequent reactions.
- Applications: Used in synthesizing bioactive molecules, though synthetic complexity limits scalability compared to mono-methoxy derivatives .
8-Methoxy-1-Tetralone
- Structure : Methoxy group at position 8.
- Synthesis : Multi-step route from m-methoxybenzaldehyde, involving bromination, cyclization, and catalytic hydrogenation .
- Reactivity : Scarce commercial availability limits widespread use; primarily utilized in dopamine and serotonin receptor studies .
Pharmacological Activity Comparison
Biological Activity
7-Methoxy-1-tetralone (MT) is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on anti-cancer properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHO
- Molecular Weight : 176.2118 g/mol
- CAS Registry Number : 6836-19-7
Research has identified several mechanisms through which this compound exerts its biological effects, particularly in cancer treatment:
- Induction of Apoptosis : MT has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells. The study utilized flow cytometry to assess cell apoptosis, indicating that MT effectively triggers programmed cell death in these cancer cells .
- Inhibition of Cell Proliferation and Migration : The compound significantly suppresses the proliferation and migratory capabilities of HCC cells. This was assessed using MTT assays and wound healing assays, respectively, demonstrating a reduction in cell viability and movement .
-
Regulation of Key Proteins : MT affects various signaling pathways by modulating the expression of proteins involved in cell growth and migration:
- c-Met : A receptor that promotes cell proliferation.
- p-AKT : A phosphorylated form of AKT that is involved in survival signaling.
- NF-κB : A transcription factor that regulates genes associated with inflammation and cell survival.
- MMP2/MMP9 : Matrix metalloproteinases that facilitate tumor invasion and metastasis .
In Vitro Studies
A significant study conducted on HepG2 cells (a model for HCC) revealed the following:
- Cell Viability : MTT assays indicated a dose-dependent decrease in viability upon treatment with MT.
- Apoptosis Induction : Flow cytometry results showed increased apoptotic cells after MT treatment compared to control groups.
- Western Blot Analysis : Demonstrated decreased levels of c-Met, p-AKT, NF-κB, MMP2, and MMP9 following MT treatment, suggesting a mechanism for its anti-cancer effects .
In Vivo Studies
Animal studies using BALB/c nude mice provided further insights:
- Tumor Growth Suppression : MT treatment resulted in significantly reduced tumor size without adverse effects on body weight or organ health.
- Immunohistochemistry : Analysis of tumor tissues confirmed reduced expression levels of NF-κB and MMPs, corroborating the in vitro findings .
Comparative Data Table
Effect | In Vitro Results | In Vivo Results |
---|---|---|
Cell Viability | Decreased (MT treated) | Tumor size reduction |
Apoptosis | Increased apoptotic cells | No effect on body weight |
Protein Expression | Decreased c-Met, p-AKT | Decreased NF-κB, MMP2/9 |
Case Studies
A notable case study highlighted the application of this compound in combination therapies. When used alongside conventional chemotherapeutics, MT enhanced the efficacy of treatments by further inhibiting tumor growth and promoting apoptosis in resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methoxy-1-tetralone, and how do reaction conditions influence yield?
The Friedel-Crafts acylation of anisole with succinic anhydride in the presence of AlCl₃ and nitrobenzene is a primary method, yielding a keto acid intermediate. Subsequent hydrogenation (Pd/C catalyst, 2–3 kg pressure, 343–348 K) followed by cyclization with polyphosphoric acid (PPA) produces this compound . Alternative routes include bromination of tetralone derivatives using N-bromosuccinimide (NBS) in dry toluene at -78°C, followed by methoxylation via Na/MeOH/CuI under reflux . Yield optimization requires precise temperature control and stoichiometric ratios of reagents.
Q. How is the structural integrity of this compound validated in synthetic workflows?
X-ray crystallography confirms the compound’s envelope conformation in the ketone ring (puckering parameters: Q = 0.4869 Å, θ = 56.33°, φ = 185.10°) . Complementary techniques include:
- TLC : Silica-coated plates with UV visualization to monitor reaction progress .
- NMR : Characteristic signals for methoxy (δ ~3.8 ppm) and carbonyl groups (δ ~200 ppm in ¹³C NMR).
- Microanalysis : Elemental composition verification (C₁₁H₁₂O₂; MW 176.21) .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protection : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS07: H315, H319) .
- Ventilation : Use fume hoods to mitigate respiratory irritation (H335) .
- Spill Management : Collect mechanically using inert absorbents; avoid aqueous runoff into drains .
- Storage : Stable at -20°C in dark, dry conditions; incompatible with strong oxidizers .
Advanced Research Questions
Q. How can synthetic pathways for this compound be modified to enhance stereoselectivity or reduce byproducts?
- Regioselective Bromination : Lowering reaction temperatures (-78°C) minimizes positional isomers (e.g., 5-bromo vs. 7-bromo derivatives) .
- Catalytic Hydrogenation : Substituting Pd/C with PtO₂ may improve reduction efficiency of keto intermediates .
- Solvent Optimization : Replacing nitrobenzene (toxic) with ionic liquids reduces environmental hazards without compromising yield .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in pharmacological studies (e.g., antidepressant vs. insecticidal activity) often arise from:
- Purity Variance : HPLC or GC-MS validation ensures >95% purity for biological assays .
- Structural Analogues : Subtle differences in substituent positioning (e.g., 6-methoxy vs. 7-methoxy) alter receptor binding .
- Assay Conditions : Standardizing cell lines (e.g., SH-SY5Y for neuroactivity) and dose ranges minimizes variability .
Q. How does this compound serve as a scaffold for multifunctional drug development?
Its tetralone core enables:
- Diversity-Oriented Synthesis : Introduction of thiourea or isothiuronium groups for estrogen receptor modulation .
- Serotonin Inhibitors : Functionalization at C-2/C-3 positions yields analogues like sertraline precursors .
- Agomelatine Derivatives : Methoxy group retention mimics melatonin’s chronobiotic activity .
Q. Methodological Recommendations
- Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) in supplementary materials per COPE guidelines .
- Data Sharing : Deposit crystallographic data in repositories (e.g., CCDC) with DOI links .
- Conflict Resolution : Cross-validate anomalous results via independent synthetic routes or computational modeling (e.g., DFT for reaction mechanisms) .
Properties
IUPAC Name |
7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABLTKRIYDNDIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218494 | |
Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-19-7 | |
Record name | 7-Methoxy-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6836-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6836-19-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.196 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FZ2W25VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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